Target Engagement: TcDHFR Inhibition Distinguishes Compound 7c from Cruzain-Focused Analogs
While many thiophen-2-iminothiazolidines in this series inhibit cruzain, Anti-Trypanosoma cruzi agent-3 (Compound 7c) exhibits a distinct primary target profile. It inhibits T. cruzi dihydrofolate reductase (TcDHFR) with an IC50 of 9.2 μM in amastigote forms, a mechanism that is not observed for the more potent cruzain inhibitor 8c [1]. This is compared to the close structural analog 7b, which also inhibits TcDHFR but with a lower IC50 of 5.0 μM [1].
| Evidence Dimension | TcDHFR Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 9.2 μM |
| Comparator Or Baseline | Compound 7b: 5.0 μM; Compound 8c: No TcDHFR inhibition reported |
| Quantified Difference | 1.84-fold less potent than 7b against TcDHFR; distinct mechanism from 8c |
| Conditions | In vitro enzyme inhibition assay using amastigote forms of T. cruzi |
Why This Matters
This data confirms that compound 7c engages a validated, non-cruzain target in T. cruzi, offering a complementary mode of action for combination studies or for circumventing cruzain resistance.
- [1] E.F. da Silva-Júnior. Planejamento de potenciais inibidores de enzimas do parasito Trypanosoma cruzi: síntese, docking e avaliação biológica. Master's Thesis, Universidade Federal de Alagoas, 2015. Handle: riufal/1511. View Source
